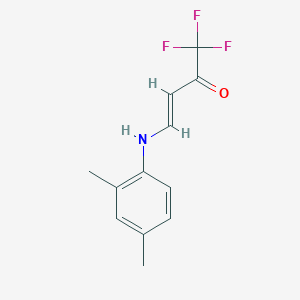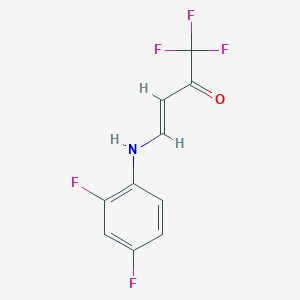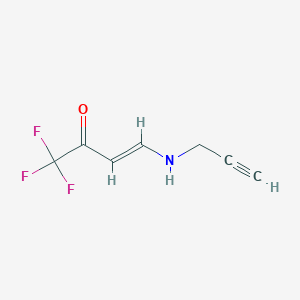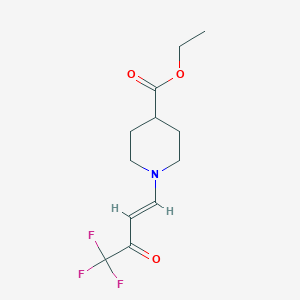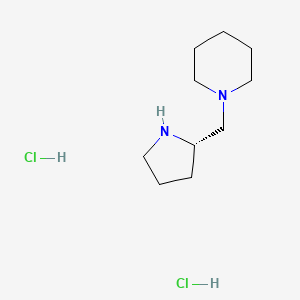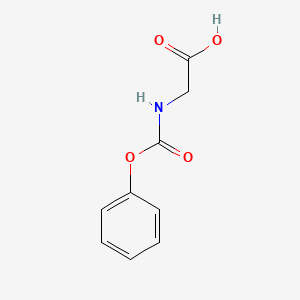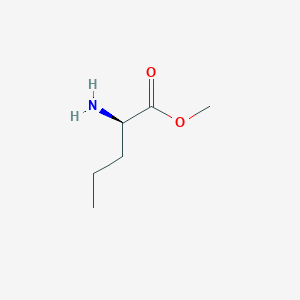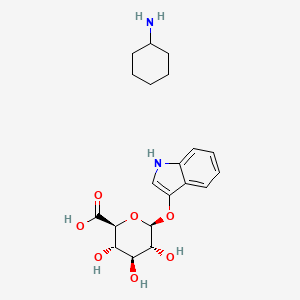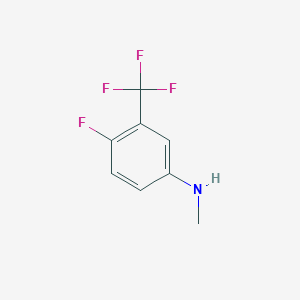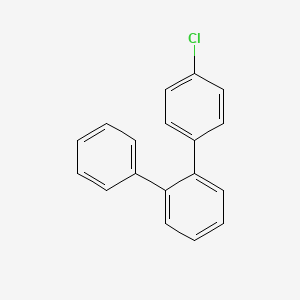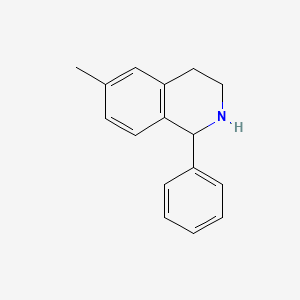
6-甲基-1-苯基-1,2,3,4-四氢异喹啉
描述
6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . The commonly used synthetic strategies for constructing the core scaffold of THIQs have been discussed in various studies .Molecular Structure Analysis
The molecular structure of 6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is similar to other THIQ analogs . The structural similarity of THIQ analogs to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin, is noteworthy .Chemical Reactions Analysis
Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted in recent studies . These reactions involve the isomerization of the iminium intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline are similar to other THIQ analogs . For instance, 1,2,3,4-Tetrahydroisoquinoline has a boiling point of 232-233 °C, a melting point of -30 °C, and a density of 1.064 g/mL at 25 °C .科学研究应用
- 1MeTIQ has been studied for its potential role in modulating neurotransmitter function. Researchers have explored its interactions with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Some studies suggest that endogenous tetrahydroisoquinolines, including 1MeTIQ, may regulate neurotransmitter levels and prevent neurotoxicity related to MAO activity in the brain .
- Investigations have highlighted the neuroprotective properties of 1MeTIQ. However, direct comparisons with its structural analog, tetrahydroisoquinoline (TIQ), indicate that TIQ may cause mild damage to dopaminergic neurons. Chronic administration of high doses of TIQ led to a decrease in striatal dopamine concentration in rats .
- While not extensively studied, 1MeTIQ and related compounds exhibit antimicrobial properties. Researchers have synthesized N-ethyl, N-benzyl, and N-benzoyl derivatives of 3-indolyl heterocycles, including 1MeTIQ, and evaluated their antimicrobial efficacy .
Neurotransmitter Modulation
Neuroprotection and Dopaminergic Neurons
Antimicrobial Activity
Endogenous Neurotoxin Similarities
作用机制
Target of Action
6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-MP-1,2,3,4-THIQ) is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds, including 6-MP-1,2,3,4-THIQ, exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that thiq-based compounds, including 6-mp-1,2,3,4-thiq, can act as antidopaminergic agents . This suggests that 6-MP-1,2,3,4-THIQ may interact with dopamine receptors or other components of dopaminergic pathways, potentially altering neurotransmission and other cellular processes.
Biochemical Pathways
The biochemical pathways affected by 6-MP-1,2,3,4-THIQ are likely to involve dopaminergic neurotransmission, given the compound’s potential antidopaminergic activity . Chronic administration of certain THIQ-based compounds has been associated with changes in striatal dopamine concentration , suggesting that these compounds may affect dopamine synthesis, release, reuptake, or degradation.
Result of Action
The molecular and cellular effects of 6-MP-1,2,3,4-THIQ are likely to be related to its potential antidopaminergic activity . For instance, the compound may alter the function of dopaminergic neurons, potentially affecting behaviors and physiological processes regulated by dopamine.
Action Environment
The action, efficacy, and stability of 6-MP-1,2,3,4-THIQ could be influenced by various environmental factors. For example, the compound’s effects may vary depending on the brain region in which it acts . Additionally, factors such as the duration of intake and associated dietary constituents could influence the elevations of endogenous THIQs’ concentrations .
未来方向
The future directions in the study of 6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline and other THIQ analogs involve the development of novel THIQ analogs with potent biological activity . There is also a need for more in-depth studies on their biological potential, structural–activity relationship (SAR), and mechanism of action .
属性
IUPAC Name |
6-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-7-8-15-14(11-12)9-10-17-16(15)13-5-3-2-4-6-13/h2-8,11,16-17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDBGYAEGVDVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



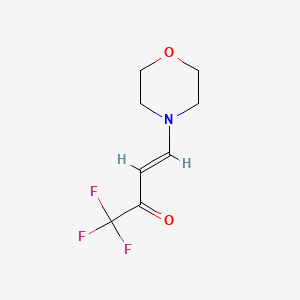
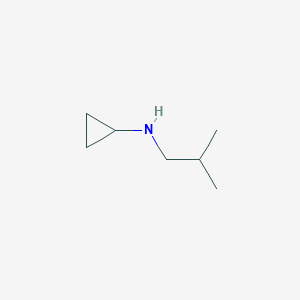
![tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate](/img/structure/B3040546.png)
![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
